molecular formula C11H18N2 B13019388 N-(pyridin-3-ylmethyl)pentan-3-amine

N-(pyridin-3-ylmethyl)pentan-3-amine

Cat. No.: B13019388
M. Wt: 178.27 g/mol
InChI Key: XVBCMSPBCSXFCK-UHFFFAOYSA-N
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Description

N-(pyridin-3-ylmethyl)pentan-3-amine is a tertiary amine featuring a pyridin-3-ylmethyl group attached to the nitrogen of a pentan-3-amine backbone (molecular formula: C₁₁H₁₈N₂). Synthesized primarily via reductive amination of pentan-3-amine with 3-pyridinecarboxaldehyde, this compound exhibits a unique balance of lipophilicity and hydrogen-bonding capacity due to its pyridine ring and branched alkyl chain . Its structural attributes make it a versatile intermediate in pharmaceutical synthesis, particularly for targeting enzymes and receptors in drug discovery .

Properties

Molecular Formula

C11H18N2

Molecular Weight

178.27 g/mol

IUPAC Name

N-(pyridin-3-ylmethyl)pentan-3-amine

InChI

InChI=1S/C11H18N2/c1-3-11(4-2)13-9-10-6-5-7-12-8-10/h5-8,11,13H,3-4,9H2,1-2H3

InChI Key

XVBCMSPBCSXFCK-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)NCC1=CN=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(pyridin-3-ylmethyl)pentan-3-amine typically involves the reaction of pyridin-3-ylmethanol with pentan-3-amine under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and minimize waste. The use of automated systems and advanced analytical techniques ensures consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

N-(pyridin-3-ylmethyl)pentan-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The pyridine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like alkyl halides or acyl chlorides are employed under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives.

Scientific Research Applications

Therapeutic Applications

N-(pyridin-3-ylmethyl)pentan-3-amine has been investigated for its potential as an inhibitor of nicotinamide adenine dinucleotide (NAD)-dependent enzymes, particularly nicotinamide adenine dinucleotide phosphate (NAMPT). This enzyme is crucial in the salvage pathway of NAD biosynthesis and is implicated in several diseases, including cancer and metabolic disorders.

Cancer Therapy

Research indicates that compounds similar to this compound can inhibit NAMPT, leading to reduced NAD levels and subsequent apoptosis in cancer cells. A patent describes derivatives of this compound being utilized for cancer treatment, highlighting its potential efficacy against tumors that exhibit high levels of NAMPT activity .

Neurodegenerative Disorders

Another area of interest is the compound's potential application in neurodegenerative diseases. By modulating NAD levels, this compound may influence neuroprotective pathways. Studies have shown that manipulating NAD metabolism can impact neuronal survival and function, suggesting a therapeutic angle for conditions such as Alzheimer's disease .

Case Studies and Research Findings

Several studies have documented the effects of this compound and related compounds on cellular models:

StudyObjectiveFindings
Patent WO2012031196A1Evaluate NAMPT inhibitionDemonstrated effectiveness against cancer cell lines with high NAMPT expression .
PMC7816197Investigate structure–activity relationshipsIdentified modifications that enhance potency against NAPE-PLD, a related enzyme .
PMC9104188Assess neuroprotective effectsShowed potential benefits in neuronal survival under stress conditions .

Mechanism of Action

The mechanism of action of N-(pyridin-3-ylmethyl)pentan-3-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Variations in Pyridine Substitution Position

The position of substitution on the pyridine ring significantly impacts electronic properties and biological interactions.

Compound Name Pyridine Substitution Key Properties
N-(pyridin-3-ylmethyl)pentan-3-amine 3-position Enhanced hydrogen-bonding with biological targets due to lone pair orientation
N-(pyridin-4-ylmethyl)oxetan-3-amine 4-position Reduced steric hindrance; higher solubility in polar solvents
N-(pyridin-2-ylmethyl)tetrahydrofuran-3-amine 2-position Weaker receptor binding due to altered electron distribution

Key Findings :

  • 3-position substitution (as in the target compound) optimizes interactions with enzymatic active sites, enhancing inhibitory potency .
  • 4-position derivatives exhibit higher solubility but lower target affinity .
  • 2-position substitution disrupts π-π stacking interactions, reducing biological activity .

Alkyl Chain Modifications

Altering the alkyl chain length or branching influences lipophilicity and steric effects.

Compound Name Alkyl Chain Structure Molecular Weight LogP* Biological Relevance
This compound Pentan-3-amine (C₅) 178.28 g/mol 1.8 Balanced lipophilicity for blood-brain barrier penetration
N-(pyridin-3-ylmethyl)heptan-3-amine Heptan-3-amine (C₇) 206.33 g/mol 2.9 Increased membrane permeability; potential toxicity risks
(2-Methylpentan-3-yl)[2-(pyridin-2-yl)ethyl]amine Branched C₅ chain 220.35 g/mol 2.5 Hindered amine motif improves metabolic stability

Key Findings :

  • Pentan-3-amine provides optimal chain length for therapeutic applications, avoiding excessive hydrophobicity .
  • Heptan-3-amine derivatives exhibit higher LogP values, favoring tissue accumulation but raising toxicity concerns .
  • Branched chains enhance steric shielding, reducing off-target interactions .

Substituent Effects on the Pyridine Ring

Additional substituents on the pyridine ring modulate electronic and steric properties.

Compound Name Pyridine Substituents Key Functional Differences
6-Methyl-N-(3-methylpentan-2-yl)pyridin-3-amine 6-methyl group Increased steric bulk; altered enzyme selectivity
2-Methoxy-N-(pentan-3-yl)pyridin-3-amine 2-methoxy group Electron-donating effect enhances nucleophilicity
N-(3,4,5-trimethoxybenzyl)pentan-3-amine 3,4,5-trimethoxy Enhanced receptor binding via π-stacking

Key Findings :

  • Methyl groups at the 6-position (e.g., 6-methyl-N-(3-methylpentan-2-yl)pyridin-3-amine) improve selectivity for kinase inhibitors .
  • Methoxy groups (e.g., 2-methoxy derivatives) increase solubility but may reduce metabolic stability .
  • Trimethoxybenzyl derivatives (e.g., N-(3,4,5-trimethoxybenzyl)pentan-3-amine) exhibit potent anticancer activity due to enhanced aromatic interactions .

Mechanistic and Functional Implications

  • Target Affinity : The 3-pyridinylmethyl group in this compound facilitates binding to serotonin and dopamine receptors, making it a candidate for neuropharmacology .
  • Metabolic Stability : Branched alkyl chains (e.g., in hindered amines like (2-Methylpentan-3-yl)[2-(pyridin-2-yl)ethyl]amine) resist oxidative degradation, prolonging half-life .
  • Toxicity Profile : Longer alkyl chains (e.g., heptan-3-amine) correlate with hepatotoxicity, limiting therapeutic utility despite improved bioavailability .

Biological Activity

N-(pyridin-3-ylmethyl)pentan-3-amine is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a pyridine ring attached to a pentan-3-amine chain. Its molecular formula is C12H17N2C_{12}H_{17}N_2, and it has been identified as having various biological activities, particularly as an inhibitor in certain enzymatic pathways.

The biological activity of this compound can be attributed to its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator , influencing various biochemical pathways associated with cell signaling and metabolic processes.

Key Mechanisms:

  • PI3-Kinase Inhibition : Similar compounds have been shown to inhibit PI3K activity, which is crucial for various cellular functions, including growth and apoptosis regulation. The inhibition of PI3K can lead to alterations in cell proliferation and survival pathways .
  • Dihydrofolate Reductase (DHFR) Inhibition : Compounds with structural similarities have demonstrated inhibitory effects on DHFR, an enzyme critical for DNA synthesis and repair. This inhibition may result in antitumor activity, as seen in studies involving other pyridine derivatives .

Anticancer Activity

Research indicates that this compound may exhibit anticancer properties through mechanisms similar to those observed in other pyridine-based compounds. For example, studies have shown that related compounds can induce apoptosis in cancer cell lines by disrupting critical signaling pathways .

Pharmacological Studies

A series of experiments have been conducted to evaluate the biological effects of this compound:

  • In vitro Studies : These studies focus on the compound's ability to inhibit cancer cell growth and induce apoptosis. For instance, derivatives have been tested against various tumor cell lines, revealing dose-dependent responses that suggest potential therapeutic applications .
CompoundTargetActivityReference
This compoundPI3KInhibition
Related Pyridine DerivativeDHFRInhibition
Pyridine-based CompoundCancer Cell LinesAntiproliferative

Case Studies

  • Antitumor Efficacy : A study evaluating multiple pyridine derivatives found that those similar to this compound exhibited significant antitumor activity against resistant cancer models. The results indicated that these compounds could serve as potential leads for developing new anticancer therapies .
  • Mechanistic Insights : Further investigations into the mechanism of action revealed that the compound could modulate apoptotic pathways via PI3K/Akt signaling, leading to enhanced apoptosis in treated cells .

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